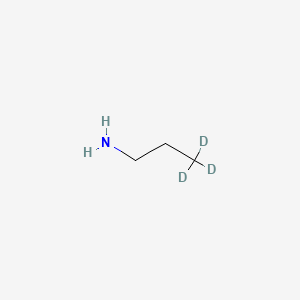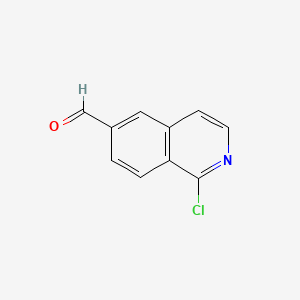
(S)-Methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate is a chemical compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This particular compound is characterized by the presence of a trifluoroacetyl group and a methyl ester group, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate typically involves the reaction of aziridine-2-carboxylates with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: Aziridine-2-carboxylate
Reagent: Trifluoroacetic anhydride
Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles, leading to the formation of amino acids or other derivatives.
Substitution Reactions: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Organometallic reagents, amines, and thiols are commonly used nucleophiles for ring-opening reactions.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products
The major products formed from these reactions include various amino acid derivatives, substituted aziridines, and other functionalized organic compounds.
Aplicaciones Científicas De Investigación
(S)-Methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and its role in the synthesis of biologically active molecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (S)-Methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate involves its reactivity as an aziridine. The strained three-membered ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions. The trifluoroacetyl group enhances the electrophilicity of the aziridine ring, facilitating nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl aziridine-2-carboxylate
- N-tosylaziridine-2-carboxylate
- N-acylaziridine-2-carboxylate
Uniqueness
(S)-Methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate is unique due to the presence of the trifluoroacetyl group, which imparts distinct reactivity and properties compared to other aziridine derivatives
Propiedades
Número CAS |
111193-38-5 |
|---|---|
Fórmula molecular |
C6H6F3NO3 |
Peso molecular |
197.113 |
Nombre IUPAC |
methyl (2S)-1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C6H6F3NO3/c1-13-4(11)3-2-10(3)5(12)6(7,8)9/h3H,2H2,1H3/t3-,10?/m0/s1 |
Clave InChI |
VEBXDQVTFDMOJQ-PGXHHSLGSA-N |
SMILES |
COC(=O)C1CN1C(=O)C(F)(F)F |
Sinónimos |
2-Aziridinecarboxylic acid, 1-(trifluoroacetyl)-, methyl ester, (S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(R)-6-(benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B571651.png)
![Benzo[d]thiazole-7-carboxylic acid](/img/structure/B571653.png)




